molecular formula C23H16N4O3S B5280768 2-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]-1-(3-nitrophenyl)ethanone

2-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]-1-(3-nitrophenyl)ethanone

Cat. No.: B5280768
M. Wt: 428.5 g/mol
InChI Key: UCBCWFACLZFHIX-UHFFFAOYSA-N
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Description

2-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]-1-(3-nitrophenyl)ethanone is a complex organic compound that features a triazine ring, a nitrophenyl group, and a sulfanyl linkage

Preparation Methods

The synthesis of 2-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]-1-(3-nitrophenyl)ethanone typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Triazine Ring: The triazine ring is synthesized by reacting appropriate precursors under controlled conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction.

    Attachment of the Nitrophenyl Group: The final step involves the attachment of the nitrophenyl group to the ethanone backbone through a coupling reaction.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

2-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]-1-(3-nitrophenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring, where different nucleophiles can replace the existing groups.

Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]-1-(3-nitrophenyl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and as a potential inhibitor in biochemical pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]-1-(3-nitrophenyl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 2-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]-1-(3-nitrophenyl)ethanone include:

Properties

IUPAC Name

2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]-1-(3-nitrophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N4O3S/c28-20(18-12-7-13-19(14-18)27(29)30)15-31-23-24-21(16-8-3-1-4-9-16)22(25-26-23)17-10-5-2-6-11-17/h1-14H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCBCWFACLZFHIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=NC(=N2)SCC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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